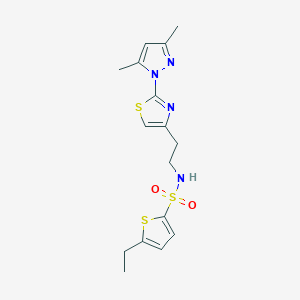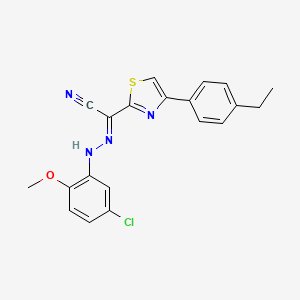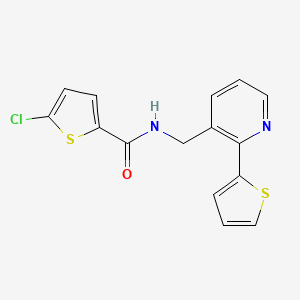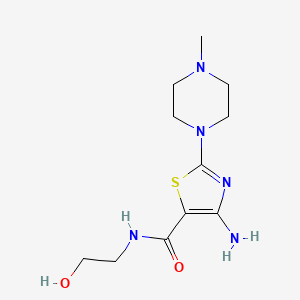
4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, also known as EPHX2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments that consist of a nitrogenous core structure, betalamic acid, which is structurally similar to the compound due to its complex organic nature. Betalains are divided into betacyanins (violet) and betaxanthins (yellow), each formed through condensation with different compounds. These pigments are studied for their chemosystematic markers across various plant families. The synthesis of betalains involves hydroxylation of tyrosine to DOPA, leading to the formation of betalamic acid, highlighting the importance of nitrogenous organic compounds in biological pigment synthesis. Betalains are notable for their safety, antioxidant activity, and potential health benefits, making them of significant interest in food science and pharmacology (Khan & Giridhar, 2015).
p-Coumaric Acid and Its Conjugates
p-Coumaric acid, a phenolic acid with a structure that shares functional similarities with the compound , serves as a precursor to various biologically active compounds. Its conjugates have been explored for their bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. The conjugation process, which may involve reactions similar to those of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, significantly enhances its biological activities. These studies underscore the potential of complex organic compounds in therapeutic applications (Pei et al., 2016).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA) exemplifies the therapeutic potential of phenolic acids, similar in complexity to the compound . CGA is known for its broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. The compound's multifaceted roles in lipid and glucose metabolism regulation highlight the importance of researching complex organic compounds for managing metabolic disorders (Naveed et al., 2018).
Advanced Oxidation Processes for Compound Degradation
The study on the degradation of acetaminophen through advanced oxidation processes (AOPs) reflects the environmental aspect of managing complex organic compounds. AOPs result in various by-products, indicating the complexity of interactions and the potential environmental impact of organic compounds. This research area could be relevant for understanding the fate and behavior of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid in environmental settings (Qutob et al., 2022).
Spin Label Amino Acid TOAC
TOAC, a spin label amino acid, is used in peptide studies for its unique properties, similar to the interest in studying complex organic compounds like 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid. TOAC's incorporation into peptides allows for detailed analysis of peptide dynamics and structure, highlighting the utility of specialized organic compounds in biochemical research (Schreier et al., 2012).
Propriétés
IUPAC Name |
4-(4-ethylanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-5-6-7-12-19-16(18(22)23)13-17(21)20-15-10-8-14(4-2)9-11-15/h8-11,16,19H,3-7,12-13H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQSMQXURNXLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=C(C=C1)CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)


![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2564566.png)





![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)
![1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B2564577.png)

